![molecular formula C20H24N2O3S B2702714 2-[(4-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893094-06-9](/img/structure/B2702714.png)
2-[(4-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives show high antimicrobial activity against various microbial infections . Different approaches have been made to prove thiophene as an antimicrobial agent .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Corrosion Inhibition
Thiophene derivatives, including F1830-0026, find applications as corrosion inhibitors in industrial chemistry and material science . These compounds can protect metal surfaces from degradation caused by chemical reactions with their environment. By forming a protective layer on metal surfaces, they prevent corrosion and extend the lifespan of materials used in various industries.
Organic Semiconductors and Electronics
Thiophene-based molecules play a crucial role in the development of organic semiconductors. F1830-0026 and its derivatives contribute to the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Their unique electronic properties make them suitable for use in flexible and lightweight electronic devices.
Pharmacological Properties
Thiophene-containing compounds exhibit diverse pharmacological effects. F1830-0026 and related analogs have been investigated for their potential as:
- Anticancer Agents : Some thiophene derivatives demonstrate anticancer activity, making them promising candidates for cancer therapy .
- Anti-Inflammatory Agents : These compounds may help reduce inflammation and alleviate related symptoms .
- Antimicrobial Agents : Thiophenes have shown antimicrobial properties, which could be useful in treating infections .
- Antihypertensive Agents : Some thiophene-based molecules exhibit antihypertensive effects .
- Anti-Atherosclerotic Agents : Research suggests that certain thiophenes may help prevent atherosclerosis .
Specific Examples
Future Directions
The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . Several commercially available drugs also contain a thiophene nucleus , indicating the potential for future research in this area.
Mechanism of Action
Target of Action
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their broad spectrum of biological activities .
properties
IUPAC Name |
2-[(4-butoxybenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-3-4-12-25-14-10-8-13(9-11-14)18(23)22-20-17(19(24)21-2)15-6-5-7-16(15)26-20/h8-11H,3-7,12H2,1-2H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAKVWANKGPJSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.